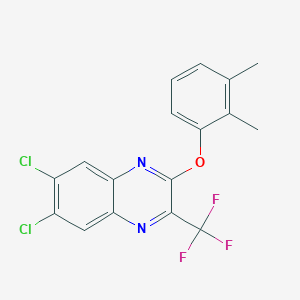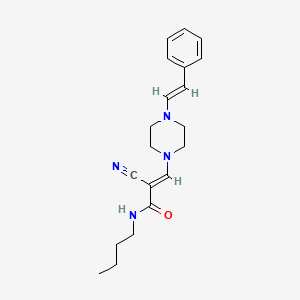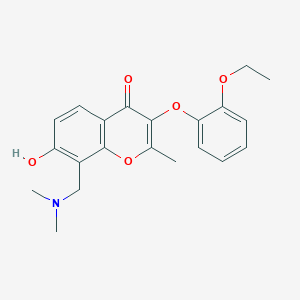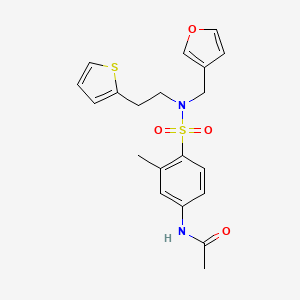![molecular formula C12H9BF3NO3 B2837516 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid CAS No. 2096332-23-7](/img/structure/B2837516.png)
2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid is a chemical compound with the CAS Number: 2096332-23-7 and Linear Formula: C12H9BF3NO3 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including this compound, are synthesized using various methods . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C12H9BF3NO3/c14-12(15,16)8-2-1-3-10(6-8)20-11-5-4-9(7-17-11)13(18)19/h1-7,18-19H . The molecular weight of the compound is 283.01 .Physical And Chemical Properties Analysis
This compound is slightly soluble in water . More detailed physical and chemical properties are not explicitly mentioned in the sources.Scientific Research Applications
Luminescent Properties and Electroluminescent Devices
Research into mixed phenol-pyridine derivatives, including structures related to 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid, has unveiled their significant luminescent properties. These boron complexes are reported to exhibit bright blue luminescence in both solution and solid states, facilitating the successful fabrication of white and blue electroluminescent (EL) devices. Their good thermal stability, higher glass transition, and melting points are particularly notable, suggesting potential applications in creating advanced luminescent materials and devices (Zhang et al., 2006).
Hydroboration Catalysis
Another area of interest is the catalytic hydroboration of pyridines, a reaction relevant to the synthesis of derivatives of this compound. N-Heterocyclic phosphenium triflates have been identified as efficient catalysts for this reaction, offering a regio- and chemoselective approach under ambient conditions. This development underscores the importance of boron compounds in facilitating or enhancing chemical reactions through catalysis, potentially leading to more efficient and selective synthesis methods for related compounds (Rao et al., 2018).
Synthesis and Purity Optimization
Research focusing on the synthesis of related compounds, like 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, demonstrates the importance of optimizing reaction conditions to achieve high yields and purity. These findings are crucial for the synthesis of this compound and similar compounds, as they provide valuable insights into the effects of temperature, reaction time, and molar ratios on the final product's yield and purity. Such optimizations are vital for the large-scale production and application of these compounds in various scientific research fields (Guoqua, 2014).
Acylation and Derivative Synthesis
Acylation of pyrrolidine-2,4-diones, involving boron compounds, illustrates the versatility of boron-based reagents in the synthesis of novel organic compounds. This research highlights the potential for creating diverse derivatives of this compound through acylation reactions. The synthesis of 3-acyltetramic acids and their subsequent investigation can pave the way for new applications in medicinal chemistry and material science, showcasing the broad utility of boron in facilitating complex organic transformations (Jones et al., 1990).
Safety and Hazards
Future Directions
The use of TFMP derivatives, including 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid, is expected to grow due to their unique properties and wide-ranging potential applications . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3NO3/c14-12(15,16)8-2-1-3-10(6-8)20-11-5-4-9(7-17-11)13(18)19/h1-7,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRJRYNJPKWODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-2-cyano-3-(4-methylanilino)prop-2-enamide](/img/structure/B2837435.png)
![1-[4-(3-Ethylsulfanylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2837437.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2837439.png)
![(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2837440.png)




![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2837448.png)

![3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2837450.png)
![5-Bromo-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2837452.png)
